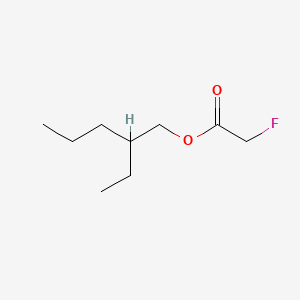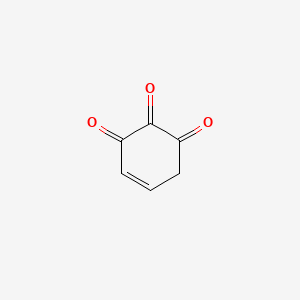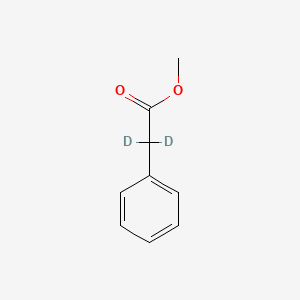
11|A,16|A,17|A,21-Tetrahydroxypregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves multiple steps. One common method includes the hydroxylation of prednisolone at the 16α position . The reaction typically involves the use of sulfuric acid as a catalyst and requires precise control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation reactions followed by purification steps such as recrystallization and chromatography to ensure high purity . The process is optimized for yield and cost-effectiveness, making it suitable for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can yield alcohols .
Scientific Research Applications
11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors, which leads to the modulation of gene expression and suppression of inflammatory responses . This compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Budesonide: A corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used for its anti-inflammatory effects.
Dexamethasone: A potent corticosteroid with a longer duration of action.
Uniqueness
11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological profile . This compound’s unique structure allows for targeted anti-inflammatory effects with potentially fewer side effects compared to other corticosteroids .
Properties
Molecular Formula |
C22H30O6 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-8,10,13-trimethyl-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O6/c1-19-7-5-13(24)8-12(19)4-6-20(2)15-9-16(26)22(28,17(27)11-23)21(15,3)10-14(25)18(19)20/h5,7-8,14-16,18,23,25-26,28H,4,6,9-11H2,1-3H3/t14-,15-,16+,18+,19-,20-,21-,22-/m0/s1 |
InChI Key |
VJTSZISYICCWCX-QNXFWJTGSA-N |
Isomeric SMILES |
C[C@@]12CCC3=CC(=O)C=C[C@@]3([C@H]1[C@H](C[C@]4([C@H]2C[C@H]([C@@]4(C(=O)CO)O)O)C)O)C |
Canonical SMILES |
CC12CCC3=CC(=O)C=CC3(C1C(CC4(C2CC(C4(C(=O)CO)O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)




![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)







